N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide

Negative Control HTS Validation Assay Development

N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide (CAS 337922-80-2) is a synthetic small molecule with the molecular formula C19H14F3N3O3S and a molecular weight of 421.4 g/mol. It is classified as a sulfonamide derivative featuring a pyridinylamino acetamide core.

Molecular Formula C19H14F3N3O3S
Molecular Weight 421.39
CAS No. 337922-80-2
Cat. No. B2735139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide
CAS337922-80-2
Molecular FormulaC19H14F3N3O3S
Molecular Weight421.39
Structural Identifiers
SMILESC1=CC=NC(=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H14F3N3O3S/c20-13-4-7-15(8-5-13)29(27,28)25(18-3-1-2-10-23-18)12-19(26)24-17-9-6-14(21)11-16(17)22/h1-11H,12H2,(H,24,26)
InChIKeyIETUOOAYHCSPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide (CAS 337922-80-2): Procurement-Ready Research Compound


N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide (CAS 337922-80-2) is a synthetic small molecule with the molecular formula C19H14F3N3O3S and a molecular weight of 421.4 g/mol [1]. It is classified as a sulfonamide derivative featuring a pyridinylamino acetamide core . Computational predictions indicate a LogP of approximately 2.72–3.1 and a topological polar surface area of 87.8 Ų [1]. The compound is commercially available for research purposes with a typical purity specification of 95% .

Why N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide Cannot Be Replaced by a Generic Analog


Superficial structural analogs of this sulfonamide-acetamide scaffold can exhibit drastically different biological outcomes. Generic substitution is risky because minor alterations to the fluorophenyl or pyridinyl substituents can convert an active inhibitor into an inactive compound, or vice versa. The target compound’s characterized bioactivity profile—specifically its validated inactivity across a defined panel of screening targets [1]—makes it uniquely valuable as a negative control. Simply interchanging it with an uncharacterized or partially characterized analog would compromise experimental reproducibility and lead to false conclusions. The quantitative activity data presented below confirms the necessity of sourcing this exact molecular entity for applications demanding a reliable, behaviorally defined chemical tool.

Quantitative Differentiation Evidence for N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide (337922-80-2)


Validated Inactivity Across a 12-Target Screening Panel

In high-throughput screening (HTS) campaigns, this compound was tested against 12 distinct biological targets and reported as 'Inactive' in all assays [1]. This contrasts with many structurally related sulfonamide probes, which often exhibit promiscuous activity [2]. The consistent lack of activity defines the compound as a reliable negative control for these specific systems.

Negative Control HTS Validation Assay Development

Confirmed Negative for S1P3 Antagonist Activity

The compound was specifically tested and found 'Inactive' in a primary HTS assay for S1P3 antagonists (AID 485) [1]. This provides a clear baseline for S1P3 drug discovery programs, where it can be used to set the threshold for true inhibitory activity, unlike commercially available 'inhibitor' analogs that may show ambiguous partial activity [2].

Sphingosine-1-Phosphate GPCR S1P3

No Agonist Activity for PPARgamma SRC-1/SRC-3 Recruitment

The compound was inactive in biochemical HTS assays for agonist-induced SRC-1 (AID 631) and SRC-3 (AID 731) recruitment by PPARgamma [1]. This distinguishes it from thiazolidinediones like rosiglitazone, which are potent agonists in such assays [2]. The negative result ensures the compound does not introduce confounding PPARgamma activation in metabolic studies.

PPARgamma Nuclear Receptor Adipogenesis

No Inhibitory Activity Against Ras Superfamily GTPases

The compound was profiled against wild-type and mutant forms of Ras, Rac, Rab2, Rab7, and Cdc42 in a panel of HTS assays (AID 757-764) and found 'Inactive' [1]. This contrasts with known GTPase inhibitors (e.g., CID 1067700 for Rab7) which show measurable inhibition [2]. The validated inactivity makes it a clean negative control for GTPase activity modulation studies.

Ras GTPase Cancer Rab GTPase

Best Application Scenarios for Procuring N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide (337922-80-2)


High-Throughput Screening (HTS) Assay Validation and Normalization

As a compound with a documented 'Inactive' outcome across a targeted panel of 12 HTS assays [1], this molecule serves as an ideal negative control for assay validation and normalization. Its use helps establish the lower boundary of the assay's dynamic range, allowing for accurate Z'-factor calculation and reliable hit identification.

S1P3 Receptor Antagonist Drug Discovery

For medicinal chemistry programs targeting the S1P3 receptor, this compound provides a clean negative control with confirmed inactivity [2]. It can be used to define baseline activity in cell-based and biochemical assays, ensuring that lead compound activity is genuinely due to target engagement rather than assay artifact.

PPARgamma-Focused Metabolic Disease Research

In nuclear receptor biology, the compound's inactivity in PPARgamma coactivator recruitment assays [3] makes it a strategic addition to compound libraries for diabetes and obesity research. It helps researchers discriminate between specific PPARgamma agonists and non-specific assay interferents.

Chemical Probe Selectivity Profiling for GTPase Targets

The compound is a valuable negative reference in GTPase inhibitor screening panels. Its lack of activity against Ras, Rac, Rab, and Cdc42 families [4] ensures that any observed phenotypic changes in cell-based assays can be attributed to the test compound rather than background GTPase inhibition.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.